molecular formula C11H18O2 B13074772 1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde

Cat. No.: B13074772
M. Wt: 182.26 g/mol
InChI Key: VEPBNUKGORQBON-UHFFFAOYSA-N
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Description

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a cyclopropane ring attached to an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Cyclopropanation: The cyclopropane ring can be formed through the reaction of a suitable cyclohexane derivative with a carbene precursor, such as diazomethane.

    Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: 1-(2-Methoxycyclohexyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(2-Methoxycyclohexyl)cyclopropane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbaldehyde: Lacks the methoxy and cyclopropane groups, making it less complex.

    1-(2-Hydroxycyclohexyl)cyclopropane-1-carbaldehyde: Contains a hydroxy group instead of a methoxy group, which may alter its reactivity and solubility.

    1-(2-Methoxycyclohexyl)cyclopropane-1-methanol: The aldehyde group is reduced to a primary alcohol, changing its chemical properties.

Uniqueness

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a methoxy group and a cyclopropane ring, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications and synthetic transformations.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(2-methoxycyclohexyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h8-10H,2-7H2,1H3

InChI Key

VEPBNUKGORQBON-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1C2(CC2)C=O

Origin of Product

United States

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